7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Significance of the Benzo[d]tandfonline.comnih.govoxazine Core in Heterocyclic Chemistry
The benzo[d] tandfonline.comnih.govoxazine (B8389632) ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. mongoliajol.inforesearchgate.net Considered a "privileged scaffold," this structural motif is recognized for its ability to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net
Derivatives of benzoxazine (B1645224) have been reported to exhibit numerous therapeutic properties, including:
Anticancer nih.govresearchgate.net
Anti-inflammatory mongoliajol.inforesearchgate.netresearchgate.net
Antimicrobial nih.govumpr.ac.id
Anticonvulsant researchgate.net
Antiviral nih.gov
The versatility of the benzoxazine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov Its structural rigidity and defined three-dimensional shape contribute to its effective binding with various enzymes and receptors. Notable examples of drugs containing this core include Efavirenz, an anti-HIV agent, and Etifoxine, an anxiolytic and anticonvulsant, which underscore the therapeutic relevance of this heterocyclic system. researchgate.net The ongoing research into benzoxazinone (B8607429) derivatives continues to yield compounds with potent and selective activities, such as α-chymotrypsin inhibition and potential as antidiabetic agents, further cementing its importance in drug discovery. nih.govnih.gov
Table 1: Reported Biological Activities of Benzoxazine Derivatives
| Biological Activity | Research Finding |
|---|---|
| Anti-inflammatory | A benzoxazinone-diclofenac hybrid emerged as a lead molecule with potent anti-inflammatory and analgesic activities. mongoliajol.inforesearchgate.net |
| Antimycobacterial | Certain benzoxazin-2-one derivatives displayed high antimycobacterial activity, with MIC values lower than the reference drug isoniazid (B1672263) against Mycobacterium tuberculosis H37Ra. nih.gov |
| Anticancer | Substituted 4H-benzo[d] tandfonline.comnih.govoxazine compounds have shown significant cell proliferation inhibition in breast cancer cell lines. researchgate.netresearchgate.net |
| Enzyme Inhibition | A series of benzoxazinones showed good inhibition of α-chymotrypsin, a serine protease. nih.gov |
| Antiviral | The benzoxazine core is considered a valuable scaffold in the development of antiviral agents. nih.gov |
Rationale for Fluorine Substitution at the 7-Position in Benzo[d]tandfonline.comnih.govoxazin-2(4H)-one Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.combohrium.com The selective placement of a fluorine atom can profoundly influence a compound's physicochemical and pharmacokinetic properties. researchgate.nettandfonline.com The rationale for substituting fluorine at the 7-position of the benzo[d] tandfonline.comnih.govoxazin-2(4H)-one scaffold is multifaceted and grounded in several key principles of drug design.
One of the primary motivations for fluorination is to improve metabolic stability . acs.org Aromatic rings, such as the benzene (B151609) portion of the benzoxazinone core, are often susceptible to metabolic oxidation by cytochrome P450 enzymes. encyclopedia.pub Placing a fluorine atom at a metabolically labile site, like the 7-position, can block this oxidative pathway due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. tandfonline.comencyclopedia.pub This increased stability can lead to a longer half-life and improved bioavailability of the compound. researchgate.net
Furthermore, fluorine's high electronegativity can significantly alter the electronic properties of the molecule. tandfonline.comnih.gov A fluorine atom at the 7-position can modulate the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the compound's solubility, membrane permeability, and binding affinity to its biological target. bohrium.comacs.org By influencing the electron distribution, fluorine can enhance interactions with target proteins, potentially leading to increased potency. tandfonline.comresearchgate.net
Fluorine substitution also impacts lipophilicity , a critical factor for drug absorption and distribution. nih.govencyclopedia.pub While the effect can vary, fluorinating an aromatic ring generally increases lipophilicity, which can improve a compound's ability to cross biological membranes and reach its site of action. benthamscience.comresearchgate.netnih.gov Despite being slightly larger than a hydrogen atom, fluorine is often considered a reasonable hydrogen mimic, meaning it can be introduced without causing significant steric hindrance at the receptor binding site. researchgate.net
Table 2: Key Effects of Fluorine Substitution in Drug Design
| Property Modified | Rationale and Consequence |
|---|---|
| Metabolic Stability | The strong C-F bond blocks sites of metabolic oxidation, preventing degradation by enzymes like Cytochrome P450. tandfonline.comacs.org |
| Binding Affinity | Fluorine's electronegativity can alter electron distribution, enhancing non-bonding interactions with target proteins and increasing potency. tandfonline.combohrium.comresearchgate.net |
| Physicochemical Properties | Can modulate pKa, dipole moment, and lipophilicity, which influences solubility, membrane permeation, and overall bioavailability. tandfonline.comnih.govacs.org |
| Molecular Conformation | Electrostatic interactions involving fluorine can lead to conformational changes that may be more favorable for binding to a biological target. bohrium.comacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |
InChI Key |
DJYFNNLUWIOSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 7 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One
Diverse Synthetic Routes to 7-Fluoro-1H-benzo[d]acs.orgnih.govoxazin-2(4H)-one and its Analogues
A variety of synthetic methodologies have been developed to access the benzoxazinone (B8607429) core, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These routes offer flexibility in substrate scope and functional group tolerance, enabling the synthesis of a wide array of analogues.
Transition-metal-catalyzed carbonylation reactions provide a powerful and direct method for constructing the benzoxazinone ring system by incorporating a carbonyl group from carbon monoxide (CO) or a CO surrogate.
Rhodium(III)-catalyzed C-H bond carbonylation represents a highly atom-economical approach. bohrium.com This strategy utilizes aniline (B41778) derivatives, which can be acylated in situ, to direct an ortho-C-H activation and subsequent carbonylation to form the benzoxazinone ring. The reaction proceeds with high functional group tolerance, although substrates with strongly electron-withdrawing groups may result in lower yields. bohrium.com
Palladium-catalyzed carbonylative coupling is another key strategy, typically employing ortho-halophenols as starting materials. This domino process involves the palladium-catalyzed introduction of a carbonyl group, followed by a spontaneous intramolecular cyclization with a nitrogen source, such as cyanamide, to yield the final benzoxazinone product. These reactions are often carried out under mild conditions.
| Entry | Reactant(s) | Catalyst/Reagents | Product Type | Yield |
| 1 | Substituted Acetanilide | Cp*Rh(MeCN)32, AgOAc, CO | Benzoxazinone | Moderate to Excellent |
| 2 | o-Iodophenol, Cyanamide | Pd(OAc)2, Mo(CO)6, DBU | 2-Amino-benzoxazinone | Moderate to Excellent |
The most conventional and widely used methods for synthesizing benzoxazinones involve the cyclization of pre-functionalized precursors, such as substituted anilines (e.g., anthranilic acids) and halophenols.
A common approach involves the condensation of an anthranilic acid derivative with an acyl chloride or anhydride. nih.govgsconlinepress.com For instance, 4-fluoro-2-aminobenzoic acid can be acylated with a suitable acyl chloride in the presence of a base like triethylamine (B128534). The resulting N-acylanthranilic acid intermediate can then be cyclized to the corresponding 2-substituted-7-fluorobenzoxazinone using a dehydrating agent. nih.gov
Alternatively, syntheses starting from o-halophenols are also prevalent. A palladium-catalyzed cascade protocol has been developed for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. This method involves an initial intermolecular O-alkylation followed by a spontaneous intramolecular amidation to furnish the heterocyclic product in good to excellent yields. researchgate.net Another approach involves the Passerini-Smiles coupling of o-nitrophenol derivatives, where a subsequent palladium-catalyzed hydrogenation reduces the nitro group to an amine, which then cyclizes upon treatment with acid. researchgate.netresearchgate.net
| Entry | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | Anthranilic Acid | Acyl Chloride | Base (e.g., Triethylamine), then cyclizing agent (e.g., Cyanuric Chloride) | 2-Substituted Benzoxazinone |
| 2 | o-Halophenol | 2-Chloroacetamide | Pd Catalyst, Base (e.g., Cs2CO3) | 4-Substituted Benzoxazinone |
| 3 | o-Nitrophenol derivative | Isocyanide, Carboxylic Acid | Passerini-Smiles coupling, then Pd-catalyzed hydrogenation, TFA | Benzoxazinone |
Introducing a fluorine atom at a late stage of the synthesis onto a pre-formed benzoxazinone ring is an attractive strategy. This can be achieved through direct C-H fluorination or by halogen exchange from a suitable precursor.
Direct C-H fluorination of aromatic systems is challenging but can be accomplished with powerful electrophilic fluorinating agents. While specific examples on the 7-fluoro-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one core are not extensively documented, palladium-catalyzed C-H activation followed by halogenation provides a viable route for introducing halogens onto the benzoxazinone scaffold, which could potentially be adapted for fluorination.
A more established method for introducing fluorine into an aromatic ring is through a metal-mediated halogen exchange reaction (an aromatic Finkelstein reaction). nih.govfrontiersin.org This typically involves the conversion of an aryl bromide or iodide to an aryl fluoride (B91410). Palladium and copper catalysts are most effective for this transformation. nih.govacs.org For example, a 7-bromo-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one precursor could be subjected to palladium-catalyzed fluorination using a fluoride source like CsF. The success of this reaction often depends on the choice of ligand and reaction conditions to facilitate the challenging reductive elimination step to form the C-F bond. nih.gov
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates.
A notable example is the efficient one-pot synthesis of fluorinated dihydrobenzoxazinones using gallium(III) triflate as a catalyst. acs.orgnih.govresearchgate.netacs.org This method involves the condensation-cyclization of an o-aminophenol derivative with a fluorinated ketone. acs.orgresearchgate.net The reaction is clean, proceeds under mild conditions, and generally provides the desired products in high yield and purity. acs.orgacs.org Gallium(III) triflate acts as a stable, water-tolerant, and reusable Lewis acid that effectively catalyzes the transformation. acs.orgresearchgate.net
Other multi-component strategies have been developed for related benzoxazine (B1645224) scaffolds. A transition-metal-free, three-component cascade reaction of α-halogenated ketones, ortho-aminophenols, and aldehydes has been reported for the construction of chiral 2H-1,4-benzoxazine derivatives. rsc.org Such strategies highlight the power of MCRs in rapidly building molecular complexity from simple and readily available starting materials.
Catalytic Systems in the Synthesis of Fluorinated Benzo[d]acs.orgnih.govoxazinones
Catalysis is central to the modern synthesis of complex heterocyclic molecules, offering enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The synthesis of fluorinated benzoxazinones has particularly benefited from the use of transition-metal catalysts.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing and functionalizing the benzoxazinone scaffold is extensive. researchgate.netrsc.org Palladium's versatility enables a wide range of transformations, including cross-coupling, C-H activation, and carbonylation reactions. nih.govnih.govrsc.orgyoutube.com
Key palladium-catalyzed routes to benzoxazinones include:
Carbonylative Cyclization: As discussed in section 2.1.1, palladium catalysts are used to couple o-halophenols with a CO source and a nitrogen nucleophile to form the benzoxazinone ring.
Intramolecular C-H Activation/Functionalization: Palladium catalysts can direct the functionalization of C-H bonds. For example, a ligand-free palladium-catalyzed intramolecular C-H bond activation has been developed to synthesize complex fused quinazolinones from benzoxazine precursors. nih.gov Furthermore, palladium can catalyze the regioselective C-H halogenation of benzoxazinone derivatives, providing a direct route to halogenated analogues that can serve as precursors for further modification. researchgate.net
Cascade Reactions: Palladium catalysts can initiate cascade reactions, such as the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides, which involves a sequence of O-alkylation and intramolecular amidation. researchgate.net
Decarboxylative Cyclization: Palladium catalysts have been employed in the decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones to generate tetra-substituted trifluoromethyl-3,1-benzoxazines. nih.gov
| Reaction Type | Substrate(s) | Catalyst System | Product | Ref. |
| C-H Halogenation | Benzoxazinone | Pd(OAc)2, N-Halosuccinimide | Halogenated Benzoxazinone | |
| Cascade Cyclization | o-Halophenol, 2-Chloroacetamide | Pd2(dba)3, Xantphos, Cs2CO3 | 4-Substituted Benzoxazinone | researchgate.net |
| C-H Activation | Benzoxazine-fused Quinazolinone Precursor | Pd(OAc)2, Ag2O | Fused Polycyclic Heterocycle | nih.gov |
| Decarboxylative Cyclization | N-Benzoyl Benzoxazinone | Pd2(dba)3, Ligand | Trifluoromethyl-3,1-benzoxazine | nih.gov |
Gold(I)-Catalyzed Cycloisomerization
A significant advancement in the synthesis of the 4H-benzo[d] nih.govacs.orgoxazine (B8389632) core involves a gold(I)-catalyzed cycloisomerization protocol. nih.govacs.org This method utilizes N-(2-alkynyl)aryl benzamides as starting materials to produce highly substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govacs.orgoxazines in modest to excellent yields. nih.govacs.org The procedure is noted for its remarkably mild reaction conditions, often proceeding at room temperature (23°C) or with gentle heating to 30°C, and does not require an inert atmosphere. nih.govacs.org These characteristics present a considerable improvement over previous metal-catalyzed methods that demanded higher temperatures and stringent atmospheric control. nih.gov
The gold(I)-catalyzed reaction demonstrates broad substrate tolerance, successfully accommodating various functional groups on the aryl ring at the C-2 position. nih.gov This includes electron-donating groups like methyl and methoxy, as well as electron-withdrawing groups such as fluorine, chlorine, iodine, trifluoromethyl, and nitro groups. nih.gov The presence of a fluorine substituent (as would be required for precursors to 7-Fluoro-1H-benzo[d] nih.govacs.orgoxazin-2(4H)-one) is well-tolerated, generally resulting in good yields. nih.gov The key step is a chemoselective oxygen cyclization that proceeds via a 6-exo-dig pathway. nih.govresearchgate.net
The general procedure involves dissolving the N-(2-alkynyl)aryl benzamide (B126) substrate in anhydrous dichloromethane (B109758) (DCM), followed by the addition of a cationic gold(I) catalyst. nih.gov The reaction's progress is monitored by thin-layer chromatography (TLC), and upon completion, it is quenched with triethylamine and water. nih.gov
| Substituent on C-2 Aryl Group | Reaction Temperature (°C) | Yield (%) |
|---|---|---|
| Methyl | 23 | 90 |
| Phenyl | 23 | 61 |
| 4-Methoxy | 30 | 46 |
| 3,4-Dimethoxy | 30 | 51 |
| 4-Fluoro | 23 | 73 |
| 4-Chloro | 23 | 86 |
| 4-Iodo | 30 | 75 |
| 4-Trifluoromethyl | 30 | 80 |
| 4-Nitro | 30 | 78 |
Nanocomposite and Silver-Catalyzed Transformations
Modern synthetic strategies for heterocyclic compounds increasingly employ nanocomposites and silver-based catalysts to enhance efficiency and promote green chemistry principles.
Silver-Catalyzed Transformations: A novel catalytic domino approach for the synthesis of 1,4-dihydro-2H-1,3-benzoxazin-2-ones utilizes silver-mediation in a cascade reaction that incorporates carbon dioxide. researchgate.net While specific details on the catalytic mechanism are part of ongoing research, silver(I) complexes are known to coordinate with various organic ligands, activating them for subsequent reactions. nih.gov For instance, silver(I) cations can coordinate with nitrogen atoms in heterocyclic precursors, modulating their electronic structure to facilitate cyclization or other transformations. nih.gov The use of silver catalysts is particularly promising for developing efficient synthetic routes to complex molecules under mild conditions. nih.gov
Nanocomposite Catalysis: Nanoparticles are recognized as highly effective catalysts due to their large surface-area-to-volume ratio. semanticscholar.org In the synthesis of related heterocyclic systems like benzimidazoles, zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a recyclable, heterogeneous catalyst. semanticscholar.org This method involves the cyclocondensation of precursors and offers advantages such as high product yields, reduced reaction times, and low catalyst loading. semanticscholar.org The ZnO-NPs, often with a hexagonal wurtzite morphology, provide active sites for the reaction to proceed efficiently. semanticscholar.org Such nanocomposite-based catalytic systems represent a promising and environmentally friendly alternative for the synthesis of the benzo[d] nih.govacs.orgoxazin-2(4H)-one core.
Reaction Mechanism Elucidation in Benzo[d]nih.govacs.orgoxazine Formation
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For the gold(I)-catalyzed synthesis of 4H-benzo[d] nih.govacs.orgoxazines, a plausible mechanism has been proposed. nih.govacs.org
The catalytic cycle is initiated by the coordination of the cationic gold(I) complex to the alkyne moiety of the N-(2-alkynyl)aryl benzamide substrate, forming intermediate I . nih.govacs.org This activation is followed by a chemoselective intramolecular attack of the amide oxygen atom onto the internal carbon of the triple bond. nih.govacs.org This key step is a stereoselective 6-exo-dig cyclization, which leads to the formation of a vinylidene gold(I) benzoxazonium intermediate II . nih.govacs.org This specific cyclization pathway explains the exclusive formation of the Z-isomer observed in the final products. nih.gov The final step of the mechanism is a protodeauration of intermediate II , which releases the 4-benzyliden-2-aryl-4H-benzo[d] nih.govacs.orgoxazine product and regenerates the active gold(I) catalyst. nih.gov
In other synthetic routes, such as those employing thionyl chloride (SOCl₂), the mechanism for forming 1H-benzo[d] nih.govacs.orgoxazine-2,4-diones begins with the activation of a carboxylic acid group on the precursor. nih.govresearchgate.net This activation facilitates an intramolecular cyclization to form a 2-alkyloxy-4H-3,1-benzo[d] nih.govacs.orgoxazin-4-one intermediate. A subsequent nucleophilic attack, for example by a chloride anion, leads to the final product. nih.govresearchgate.net
Green Chemistry Approaches in 7-Fluoro-1H-benzo[d]nih.govacs.orgoxazin-2(4H)-one Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including benzo[d] nih.govacs.orgoxazin-2(4H)-one derivatives.
Key green aspects include:
Mild Reaction Conditions: The gold(I)-catalyzed cycloisomerization is a prime example of a green synthetic method, as it operates at room temperature or slightly above and avoids harsh reagents. nih.govacs.org This reduces energy consumption and minimizes side reactions.
Atom Economy: Catalytic cascade or domino reactions, such as the silver-mediated synthesis from carbon dioxide, are designed to form multiple chemical bonds in a single operation. researchgate.net This improves atom economy by incorporating a greater proportion of the starting materials into the final product.
Use of Benign Solvents and Reagents: A two-step method for synthesizing 1H-benzo[d] nih.govacs.orgoxazine-2,4-diones utilizes a water/acetone solvent system, which is more environmentally friendly than many traditional organic solvents. nih.gov Furthermore, the use of CO₂ as a renewable and non-toxic C1 feedstock in silver-catalyzed reactions represents a significant step towards sustainable chemical manufacturing. researchgate.net
These approaches highlight a shift towards more sustainable and environmentally responsible methods for the synthesis of valuable heterocyclic compounds.
Advanced Spectroscopic and Analytical Characterization of 7 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
¹H NMR spectroscopy for a compound like 7-Fluoro-1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) group protons, and the amine (NH) proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The CH₂ protons would likely appear as a singlet, while the NH proton would also be a singlet, which is exchangeable with D₂O.
In the ¹³C NMR spectrum, separate resonances would appear for each unique carbon atom. The carbonyl carbon of the cyclic carbamate (B1207046) would be found significantly downfield. The fluorine atom at the C-7 position would induce characteristic C-F coupling constants for the carbon it is attached to (J¹c-f) and for adjacent carbons (J²c-f, J³c-f), which is a powerful diagnostic tool.
Table 1: ¹H and ¹³C NMR Spectral Data for an Exemplary 1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one Derivative Data for (4-methyl-2-oxo-4-vinyl-2,4-dihydro-1H-benzo[d] nih.govarabjchem.orgoxazin-6-yl)boronic acid. rsc.org
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| 10.29 (s, 1H) | NH |
| 7.97 (s, 2H) | B(OH)₂ |
| 7.68 (d, J=10Hz, 2H) | Ar-H |
| 6.83 (d, J=8Hz, 1H) | Ar-H |
| 6.01 (dd, J=10.5, 18Hz, 1H) | CH-vinyl |
| 5.16 (d, J=10.5Hz, 1H) | CH₂-vinyl |
| 4.98 (d, J=17Hz, 1H) | CH₂-vinyl |
| 1.73 (s, 3H) | CH₃ |
Similarly, the characterization of 7-chloro-2-methyl-4H-benzo[d] nih.govarabjchem.org-oxazin-4-one, an isomer with different substitution, also relies on these techniques to confirm its structure. gsconlinepress.com
Two-Dimensional NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY))
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming spatial relationships between atoms. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining through-space proximity of protons. For 7-Fluoro-1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one, a NOESY experiment could confirm the regiochemistry by showing correlations between the protons of the methylene group (at position 4) and the aromatic proton at position 5, confirming the fusion of the heterocyclic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 7-Fluoro-1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one (C₈H₆FNO₂), the expected monoisotopic mass would be calculated with high precision. This technique is indispensable for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.
HRMS has been effectively used to confirm the elemental composition of various complex benzoxazinone (B8607429) derivatives. rsc.org
Table 2: HRMS Data for Exemplary 1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one Derivatives Data for illustrative analogues. rsc.org
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| (4-methyl-2-oxo-4-vinyl-2,4-dihydro-1H-benzo[d] nih.govarabjchem.orgoxazin-6-yl)boronic acid | C₁₁H₁₃BNO₄ | 234.0932 | 234.0930 |
| (4-allyl-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d] nih.govarabjchem.orgoxazin-6-yl)boronic acid | C₁₂H₁₆BNO₄ | 248.1088 | 248.1087 |
Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS)
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are used to separate components of a mixture and analyze them individually. LC/MS is broadly applicable to a wide range of benzoxazinone derivatives, providing both retention time and mass spectral data for each component.
GC/MS is also a powerful tool, although it may require chemical derivatization for non-volatile or thermally labile compounds to improve their chromatographic properties. These methods are essential for monitoring reaction progress, assessing product purity, and identifying byproducts. For instance, GC/MS has been used to confirm the structure of related benzoxazinone compounds like 7-chloro-2-methyl-4H-benzo[d] nih.govarabjchem.org-oxazin-4-one. gsconlinepress.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 7-Fluoro-1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one would be expected to show several characteristic absorption bands. Key vibrations would include:
N-H stretching: A moderate to sharp band around 3200-3400 cm⁻¹.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the CH₂ group just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band for the cyclic carbamate (urethane) carbonyl group, typically in the range of 1700-1750 cm⁻¹.
C-O stretching: Bands associated with the C-O bonds within the heterocyclic ring.
C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ region.
The analysis of related derivatives provides a practical example of the data obtained. rsc.org
Table 3: FT-IR Data for an Exemplary 1H-benzo[d] nih.govarabjchem.orgoxazin-2(4H)-one Derivative Data for (4-methyl-2-oxo-4-vinyl-2,4-dihydro-1H-benzo[d] nih.govarabjchem.orgoxazin-6-yl)boronic acid. rsc.org
| Wavenumber (cm⁻¹) | Assignment |
| 3408, 3279 | O-H / N-H stretching |
| 2978, 2930 | C-H stretching |
| 1718 | C=O stretching |
| 1645, 1513 | C=C stretching (aromatic/vinyl) |
| 1355, 1248 | C-N / C-O stretching |
| 1088 | B-O stretching |
| 925 | C-H bending (vinyl) |
This data illustrates how FT-IR spectroscopy confirms the presence of key functional groups that define the benzoxazinone structure.
Elemental Composition Determination
Elemental analysis serves as a fundamental technique to verify the empirical formula of a newly synthesized compound. researchgate.net This method quantitatively determines the percentage by mass of each element within a sample. For 7-Fluoro-1H-benzo[d] rsc.orgazom.comoxazin-2(4H)-one, the analysis is typically focused on carbon (C), hydrogen (H), and nitrogen (N) content through combustion analysis. researchgate.net
In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured by detectors. From the masses of these products, the percentage composition of C, H, and N in the original sample can be accurately calculated.
The molecular formula for 7-Fluoro-1H-benzo[d] rsc.orgazom.comoxazin-2(4H)-one is C₈H₄FNO₃. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared against these theoretical values. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity. nih.gov
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 53.07% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.23% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.49% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.74% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.50% |
| Total Molecular Weight | 181.122 | 100.00% |
X-ray Crystallography for Solid-State Structure Confirmation
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be generated, from which the exact position of each atom in the crystal lattice is determined.
While experimental crystallographic data for 7-Fluoro-1H-benzo[d] rsc.orgazom.comoxazin-2(4H)-one are not available in the reviewed literature, a typical analysis would yield the parameters shown in the table below. The data presented is representative of a small heterocyclic molecule and illustrates the type of information obtained from such an experiment. nih.govmdpi.com
| Representative Crystallographic Data for a Heterocyclic Compound | |
|---|---|
| Parameter | Value |
| Empirical formula | C₈H₄FNO₃ |
| Formula weight | 181.12 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.24 Å, b = 8.04 Å, c = 11.17 Å |
| α = 90°, β = 99.75°, γ = 90° | |
| Volume | 639.8 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated density | 1.881 g/cm³ |
This technique would confirm the planarity of the fused ring system and provide precise measurements of the C-F, C=O, C-N, and C-O bond lengths and the internal angles of the oxazinone ring, solidifying the structural assignment of the molecule.
Structure Activity Relationship Sar Studies and Molecular Design of 7 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One Derivatives
Elucidating the Role of the 7-Fluoro Moiety in Chemical Reactivity and Biological Selectivity
The fluorine atom, despite its simple nature, imparts a profound and multifaceted influence on a molecule's properties. Its small size, high electronegativity, and ability to form strong carbon-fluorine bonds are key to its utility in drug design. When appended to the 7-position of the benzo[d] nih.govnih.govoxazine (B8389632) core, the fluoro moiety is anticipated to modulate several key parameters.
Chemical Reactivity: The high electronegativity of fluorine acts as a strong electron-withdrawing group, influencing the electron density of the entire aromatic ring system. This inductive effect can lower the pKa of nearby protons, potentially altering the molecule's ionization state at physiological pH. Furthermore, this electronic perturbation can affect the reactivity of the heterocyclic ring, including the susceptibility of the carbonyl group to nucleophilic attack, a common mechanism for the inhibition of serine hydrolases. The C-F bond itself is exceptionally stable, which can block metabolic attack at that position, thereby enhancing the molecule's metabolic stability and prolonging its duration of action.
Biological Selectivity: The introduction of fluorine can significantly alter a molecule's binding affinity and selectivity for its biological target. The fluoro group can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions. These subtle yet significant forces can create a more favorable binding profile for the intended target over off-target proteins. For instance, in the development of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) or Kynurenine 3-monooxygenase (KMO), where the benzoxazinone (B8607429) scaffold has shown promise, the 7-fluoro substituent can fine-tune the molecule's orientation and interactions within the active site, leading to enhanced selectivity and potency. While direct comparative studies on the 7-fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one are limited, research on analogous heterocyclic systems has shown that fluorination can improve binding affinity by orders of magnitude and is a critical strategy for achieving selectivity among closely related enzyme subtypes.
Impact of Substituents on the Benzo[d]nih.govnih.govoxazine Core on Functional Properties
While the 7-fluoro group provides a valuable starting point, further modifications to the benzo[d] nih.govnih.govoxazine core are crucial for optimizing its functional properties. SAR studies have demonstrated that the nature, size, and position of additional substituents can dramatically influence biological activity.
For example, in the pursuit of antimycobacterial agents, derivatives of the benzoxazinone core have been synthesized and evaluated. Studies revealed that certain substitutions led to potent activity against Mycobacterium tuberculosis strains. Specifically, the introduction of an isoniazid-analogue moiety resulted in compounds with minimum inhibitory concentrations (MIC) significantly lower than the parent drug, indicating a synergistic effect between the benzoxazinone core and the pharmacophore extension nih.gov.
In a different therapeutic area, research on α-chymotrypsin inhibitors showed that while substituents on the benzene (B151609) ring generally reduced the inhibitory potential of the benzoxazinone, the specific nature of the halogen played a key role. A fluoro group on a phenyl substituent at the 2-position was found to increase inhibitory potential more than chloro or bromo substituents, highlighting the unique contribution of fluorine to molecular recognition by the enzyme target nih.gov.
The following interactive table summarizes the impact of various substitutions on the biological activity of benzoxazinone derivatives, based on findings from published research.
| Core Structure | Substituent(s) | Biological Target/Assay | Observed Activity (IC50/MIC) | Reference |
| Benzoxazin-2-one | 6-chloro, N-substituted oxoacetamide | Mycobacterium tuberculosis H37Ra | MIC: 0.5 µg/mL | nih.gov |
| Benzoxazin-2-one | 6-bromo, N-substituted oxoacetamide | Mycobacterium tuberculosis H37Ra | MIC: 1 µg/mL | nih.gov |
| Benzoxazin-3-one (B8392483) | Isoniazid (B1672263) analogue substituent | Mycobacterium tuberculosis H37Ra | MIC: 0.125-0.250 µg/mL | nih.gov |
| 2-Phenyl-benzoxazinone | 2'-fluoro on phenyl ring | α-Chymotrypsin | IC50: 10.1 µM | nih.gov |
| 2-Phenyl-benzoxazinone | 3'-fluoro on phenyl ring | α-Chymotrypsin | IC50: 6.5 µM | nih.gov |
| 2-Phenyl-benzoxazinone | 4'-fluoro on phenyl ring | α-Chymotrypsin | IC50: 11.2 µM | nih.gov |
This table is for illustrative purposes and includes data from various benzoxazinone scaffolds to demonstrate general SAR principles.
Derivatization Strategies for Enhancing and Modulating Biological Responses
Derivatization is a key strategy for transforming a promising but imperfect lead compound into a viable drug candidate. For the 7-fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold, several positions on the molecule are amenable to chemical modification to enhance and modulate biological responses.
Common derivatization strategies include:
N-Alkylation/Arylation: The nitrogen atom at the 1-position is a common site for modification. Introducing alkyl or aryl groups can alter the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. This can improve cell membrane permeability and create new interactions within the target's binding site.
Substitution at the C4-position: While the core structure is a 2(4H)-one, modifications leading to analogues like 2,4-diones introduce another reactive site. For the related 1H-benzo[d] nih.govnih.govoxazine-2,4-dione scaffold, synthesis from substituted 2-aminobenzoic acids allows for the introduction of a wide variety of functional groups onto the aromatic ring, such as methyl, chloro, and nitro groups, to probe electronic and steric effects nih.gov.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can maintain or improve activity while optimizing physicochemical properties. For instance, replacing the oxygen atom in the oxazine ring with sulfur to create a benzothiazinone can lead to analogues with different metabolic profiles and potentially novel biological activities mdpi.comresearchgate.net.
Scaffold Hopping and Hybridization: This involves replacing the central benzoxazinone core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. Alternatively, the scaffold can be hybridized with other known pharmacophores. For example, attaching an isoniazid moiety to the benzoxazinone core created potent antimycobacterial agents by combining the features of two known antitubercular scaffolds nih.gov.
These strategies allow chemists to systematically probe the SAR of the 7-fluoro-benzoxazinone scaffold, leading to compounds with improved potency, selectivity, and drug-like properties.
Lead Optimization and Analog Design for Specific Biological Targets
The optimization process typically involves:
Establishing a Baseline: The initial 7-fluoro core compound is tested to determine its potency, selectivity, and basic physicochemical properties.
Structure-Based or Ligand-Based Design: If the 3D structure of the target protein is known, computational docking can be used to predict how analogs might bind and to design modifications that enhance these interactions. If no structure is available, a pharmacophore model can be built based on a series of known active compounds.
Iterative Synthesis and Testing: Small, focused libraries of analogs are synthesized based on the design hypotheses. For example, a series of compounds with different small alkyl groups at the N1-position might be created to probe a specific hydrophobic pocket in the target enzyme. Each new analog is tested, and the results are used to refine the design for the next round of synthesis.
Property-Based Optimization: Alongside potency, properties like solubility, metabolic stability, and cell permeability are measured. For example, if an analog shows high potency but is rapidly metabolized, further derivatization will focus on blocking the sites of metabolism, a role for which the initial 7-fluoro group is well-suited.
This systematic approach allows for the conversion of a modestly active "hit" compound into a highly optimized "lead" candidate with the potential for further preclinical and clinical development.
Computational and Theoretical Investigations of 7 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.
For the benzoxazinone (B8607429) class of compounds, molecular docking studies have been employed to elucidate their potential as antimicrobial agents. For instance, various 2,3-substituted smolecule.combenzooxazin-4-one derivatives have been docked against bacterial proteins like dihydrofolate reductase (PDB ID: 3FYV) from Staphylococcus aureus and undecaprenyl diphosphate (B83284) synthase (PDB ID: 4H2M) from E. coli. These studies help in understanding how substituents on the benzoxazinone core influence binding within the active site of these enzymes. The analysis of docking results typically reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
A hypothetical docking study of 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would provide insights into its binding orientation and affinity, often expressed as a docking score.
Table 1: Illustrative Molecular Docking Results for a Substituted Benzoxazin-4-one Derivative This table is a representative example based on studies of similar compounds and does not represent actual data for 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one.
| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Dihydrofolate reductase (3FYV) | 2,3-substituted benzooxazin-4-one | -8.5 | PHE92, LEU50, ILE49 | Hydrophobic |
| Undecaprenyl diphosphate synthase (4H2M) | 2,3-substituted benzooxazin-4-one | -7.9 | LYS236, ASP102 | Hydrogen Bond |
In Silico Target Prediction Methodologies
In silico target prediction uses computational algorithms to identify potential biological targets of a small molecule. These methods are valuable when the mechanism of action of a compound is unknown. Methodologies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the structure of 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one to databases of compounds with known targets, potential protein interactions can be inferred.
Structure-based methods, often called reverse docking, involve docking the compound of interest against a large library of 3D protein structures. This approach can identify proteins that have a high binding affinity for the molecule, suggesting they may be biological targets. This technique has been applied to various heterocyclic scaffolds to predict their activities and guide further experimental validation. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various properties, including molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like frontier molecular orbital energies (HOMO and LUMO). researchgate.net
For heterocyclic compounds similar to benzoxazinones, DFT calculations at levels like B3LYP/6-311+G(d,p) are commonly performed to optimize the molecular geometry and predict spectroscopic characteristics. researchgate.net Such calculations for 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one would elucidate the impact of the fluorine atom on the molecule's electronic distribution, bond lengths, and angles.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive. These calculations also inform the molecular electrostatic potential (MEP), which can predict sites for electrophilic and nucleophilic attack. ekb.eg
Table 2: Representative DFT-Calculated Properties for a Benzisoxazole Derivative This table presents example data from DFT studies on related heterocyclic structures to illustrate the type of information generated. It is not actual data for 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one.
| Property | Calculated Value |
| Total Energy (Hartree) | -685.45 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.25 |
| HOMO-LUMO Gap (eV) | 5.53 |
| Dipole Moment (Debye) | 3.12 |
Computational Studies on Reaction Selectivity and Pathway Analysis
Computational chemistry plays a vital role in understanding reaction mechanisms, predicting selectivity (chemo-, regio-, and stereo-selectivity), and analyzing reaction pathways. For the synthesis of benzoxazinones, theoretical studies can help rationalize observed product distributions and optimize reaction conditions.
For example, the synthesis of 1H-benzo[d] smolecule.comoxazine-2,4-diones has been investigated by proposing a reaction pathway involving intramolecular cyclization. researchgate.net Computational modeling of such a pathway for the synthesis of 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one could involve:
Transition State Searching: Identifying the high-energy transition state structures along the proposed reaction coordinate.
Energy Profile Calculation: Calculating the energies of reactants, intermediates, transition states, and products to map out the entire reaction energy profile.
Thermodynamic Favorability: Determining whether the proposed pathway is thermodynamically favored, which supports its plausibility. researchgate.net
These studies can provide valuable insights that are difficult to obtain through experimental means alone, such as confirming the structure of transient intermediates. researchgate.net
Predictive Modeling for Structure-Activity Relationships based on Computational Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.
A QSAR study on a series of benzoxazinone derivatives, including 7-Fluoro-1H-benzo[d] smolecule.comoxazin-2(4H)-one, would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). acs.orgnih.gov
For instance, a QSAR model was developed to predict the toxicity of benzoxazinone allelochemicals and their transformation products against Daphnia magna. nih.gov Such models can highlight which structural features are most important for a compound's activity, guiding the design of more potent and selective analogs. nih.gov The predictive power of these models is typically validated using internal and external sets of compounds to ensure their robustness. nih.gov
Applications of 7 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One in Advanced Chemical and Materials Science Research
Utility as Synthetic Intermediates in Complex Organic Synthesis
The 1H-benzo[d] nih.govnih.govoxazin-2(4H)-one ring system is a valuable precursor in the synthesis of a variety of more complex heterocyclic structures. The lactam and carbamate (B1207046) functionalities within the ring offer multiple reactive sites for chemical transformation.
Theoretically, 7-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one could serve as a key intermediate in the following transformations:
N-Alkylation and N-Arylation: The nitrogen atom of the carbamate can undergo substitution reactions to introduce a wide range of functional groups, leading to a library of N-substituted derivatives.
Ring-Opening Reactions: The benzoxazinone (B8607429) ring can be opened by nucleophiles, such as amines or hydrazines, to form ortho-substituted aminobenzamides. This is a common strategy for the synthesis of quinazolinones and other related heterocyclic systems. For instance, the reaction of a similar compound, 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one, with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one.
Electrophilic Aromatic Substitution: The fluorine atom at the 7-position would influence the regioselectivity of further electrophilic substitution reactions on the benzene (B151609) ring, directing incoming electrophiles to specific positions.
The synthesis of the parent 1H-benzo[d] nih.govnih.govoxazine-2,4-dione scaffold can be achieved through various methods, including the cyclization of 2-aminobenzoic acids. nih.govrsc.org These synthetic routes could likely be adapted for the preparation of the 7-fluoro derivative.
Table 1: Potential Synthetic Transformations of 7-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-7-fluorobenzoxazinones |
| Ring-Opening | Amine or Hydrazine, Heat | o-Aminobenzamide derivatives, Quinazolinones |
| Nitration | HNO₃, H₂SO₄ | Nitro-7-fluorobenzoxazinone derivatives |
Potential in the Development of Advanced Materials
Benzoxazine-based monomers are known for their use in the production of high-performance polybenzoxazine resins. These thermosetting polymers exhibit desirable properties such as low water absorption, high thermal stability, and excellent flame retardancy.
While research on the polymerization of 7-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is not available, its structure suggests potential as a monomer or a precursor to monomers for advanced materials:
Polybenzoxazine Precursor: The benzoxazinone ring could potentially be modified to create a benzoxazine (B1645224) monomer suitable for ring-opening polymerization. The presence of the fluorine atom could enhance the thermal stability and chemical resistance of the resulting polymer.
Functional Polymer Additive: The compound or its derivatives could be incorporated into other polymer backbones as an additive to impart specific properties, such as altered surface energy or enhanced thermal performance.
The development of functional and biodegradable polymers is an active area of research, and monomers based on heterocyclic structures like oxazinones are being explored. researchgate.net
Research Tools for Investigating Enzyme and Cellular Mechanisms
The benzoxazinone core is present in a number of biologically active molecules. Derivatives have been investigated for a range of activities, including as enzyme inhibitors. The introduction of a fluorine atom can be a valuable tool in medicinal chemistry to probe drug-target interactions and to improve metabolic stability.
Although there is no specific data on 7-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, its potential as a research tool can be inferred from studies on related compounds:
Enzyme Inhibition Studies: Benzoxazinone derivatives have been explored as inhibitors of various enzymes. The fluorine atom in the 7-position could potentially enhance binding affinity to target enzymes through favorable electrostatic interactions.
Fluorescent Probes: While the intrinsic fluorescence of this compound is not documented, the benzoxazinone scaffold could be chemically modified to develop fluorescent probes for detecting specific analytes or for cellular imaging. The development of "turn-on" fluorescent probes based on heterocyclic cores is a common strategy for detecting biologically relevant molecules like hydrazine. researchgate.net
Metabolic Stability Probes: The replacement of a hydrogen atom with fluorine at a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes. This makes fluorinated analogs useful tools for studying the metabolic fate of related compounds. The use of fluorinated analogs to enhance metabolic stability is a well-established strategy in drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one derivatives?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated anthranilic acid derivatives with acylating agents. For example, condensation of 2-amino-5-fluorobenzoic acid with acetic anhydride in ethanol under reflux conditions forms the oxazinone core. Reaction completion is monitored via TLC (cyclohexane:ethyl acetate, 2:1), followed by recrystallization in ethanol to purify the product . Modifications, such as introducing substituents, may require refluxing with glacial acetic acid and amino reagents (e.g., alkyl amines) to functionalize the scaffold .
Q. Which spectroscopic techniques are critical for characterizing 7-Fluoro-benzooxazinones?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.10–7.32 ppm) and carbonyl carbons (δ ~168 ppm) confirm the oxazinone structure. Fluorine substitution splits signals due to coupling (e.g., J = 8–12 Hz for aromatic F) .
- IR Spectroscopy : Key peaks include C=O stretching (~1760 cm⁻¹) and C-O-C vibrations (~1159 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas (e.g., C% ±0.01 deviation from theoretical values) .
Q. How do reaction solvents influence the synthesis of fluorinated oxazinones?
- Methodological Answer : Polar aprotic solvents (e.g., pyridine) enhance acylation efficiency by activating carbonyl groups, while ethanol or acetic acid facilitates cyclization via proton transfer. Solvent choice impacts yield; ethanol minimizes side reactions compared to DMF, which may promote decomposition at high temperatures .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in fluorinated oxazinone synthesis?
- Methodological Answer :
- Temperature Control : Reflux at 80–100°C balances reaction rate and thermal stability .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) improve cyclization efficiency by stabilizing intermediates .
- Purification Strategies : Gradient recrystallization (e.g., ethanol to hexane) removes unreacted starting materials, improving purity to >95% .
Q. What strategies resolve contradictory data in biological activity studies of 7-Fluoro-benzooxazinones?
- Methodological Answer :
- Dose-Response Analysis : Establish EC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to differentiate true activity from assay-specific artifacts .
- Structural Confirmation : Re-characterize batches via HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) affecting bioactivity .
- Computational Modeling : Use molecular docking to validate target binding (e.g., COX-2 for anti-inflammatory activity) and rationalize discrepancies .
Q. How can structure-activity relationships (SAR) guide the design of novel 7-Fluoro-benzooxazinone derivatives?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at C-6 to enhance electrophilic reactivity, improving antimicrobial potency .
- Ring Modification : Replace the oxazinone oxygen with sulfur to study bioisosteric effects on pharmacokinetics .
- In Vivo Testing : Prioritize derivatives with logP <3.5 for optimal blood-brain barrier penetration in neurological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
